molecular formula C10H23Cl2N3O B1462340 N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride CAS No. 2108705-42-4

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride

Cat. No.: B1462340
CAS No.: 2108705-42-4
M. Wt: 272.21 g/mol
InChI Key: KCAWBVNBSOLXIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride typically involves the reaction of azepane with N,N-dimethylglycinamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The detailed reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield . Quality control measures, such as NMR, HPLC, and LC-MS, are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Properties

IUPAC Name

N-(azepan-4-yl)-2-(dimethylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-13(2)8-10(14)12-9-4-3-6-11-7-5-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAWBVNBSOLXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride
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N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride
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N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride
Reactant of Route 4
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N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride
Reactant of Route 5
N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride
Reactant of Route 6
N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride

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